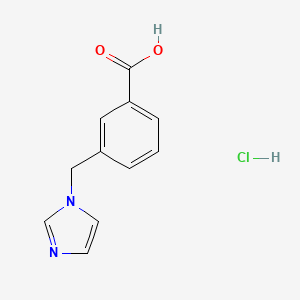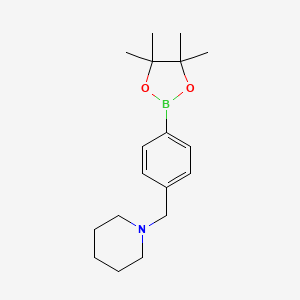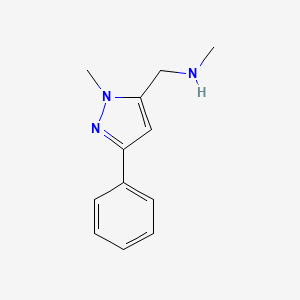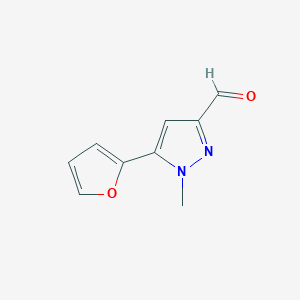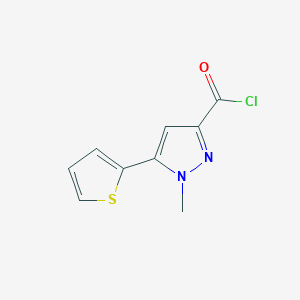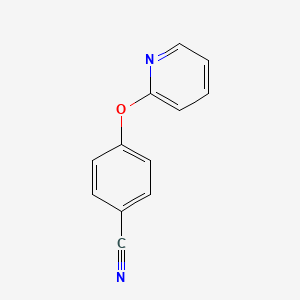
4-(Pyrazin-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Pyrazin-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
4-(Pyrazin-2-yl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting their activity. Additionally, this compound has been shown to interact with other biomolecules, including nucleic acids and proteins, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For instance, the compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest, affecting cell proliferation and growth. Furthermore, this compound has been observed to impact gene expression by altering the transcriptional activity of certain genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as CDKs, through hydrogen bonds and van der Waals interactions. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism. In vivo studies have also indicated potential long-term effects on tissue function and overall organismal health .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s accumulation in tissues and its impact on metabolic pathways. Threshold effects have also been noted, where a certain dosage is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. These metabolites can further interact with cellular biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, this compound can affect the biosynthesis and degradation of nucleotides, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments. It may also interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles, such as the nucleus and mitochondria, where it exerts its effects on cellular processes. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its interaction with biomolecules and influencing its biological activity .
Properties
IUPAC Name |
4-pyrazin-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H,(H2,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLPWSHQDSVIQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=NC=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594715 |
Source


|
| Record name | 4-(Pyrazin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874792-15-1 |
Source


|
| Record name | 4-(Pyrazin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
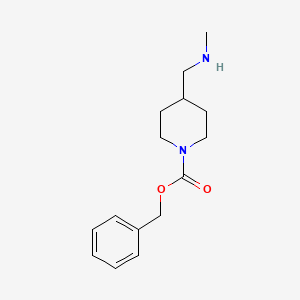
![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
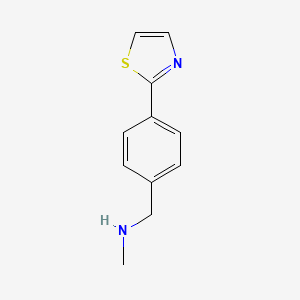
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)

